4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one
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Overview
Description
4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a hydroxybutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one typically involves the introduction of the difluorocyclopropyl group into the butanone structure. One common method is the reaction of a suitable precursor, such as 2,2-difluorocyclopropylcarbinol, with a butanone derivative under controlled conditions. The reaction may require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)-1,1’-biphenyl
- 2-(2,2-Difluorocyclopropyl)naphthalene
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline
Uniqueness
4-(2,2-Difluorocyclopropyl)-1-hydroxybutan-2-one is unique due to its specific combination of a difluorocyclopropyl group and a hydroxybutanone backbone. This structural feature imparts distinct physicochemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H10F2O2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)-1-hydroxybutan-2-one |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-5(7)1-2-6(11)4-10/h5,10H,1-4H2 |
InChI Key |
NPNKFXPBMKEMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CCC(=O)CO |
Origin of Product |
United States |
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